
Cadmium;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium and zinc are two elements that belong to Group 12 of the periodic table. Cadmium is a soft, bluish-white metal that is chemically similar to zinc but is denser and softer. Zinc is a bluish-silver, lustrous metal that is essential for all living organisms. Both elements are often found together in nature and have various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadmium-doped zinc oxide nanoparticles can be synthesized via the sol-gel method. This involves the preparation of a sol, which is a colloidal solution, and then transforming it into a gel by removing the solvent. The nanoparticles are then obtained by drying and calcining the gel .
Industrial Production Methods
Cadmium is primarily produced as a by-product of zinc refining. Zinc ores, such as sphalerite, contain small amounts of cadmium, which is extracted during the zinc production process. The cadmium is concentrated in the fumes during the roasting of zinc sulfide, which are then treated to obtain cadmium .
Chemical Reactions Analysis
Types of Reactions
Cadmium and zinc undergo various types of chemical reactions, including oxidation, reduction, and substitution. For example, cadmium reacts with oxygen to form cadmium oxide, and with halogens to form cadmium halides .
Common Reagents and Conditions
Oxidation: Cadmium reacts with oxygen at elevated temperatures to form cadmium oxide.
Reduction: Cadmium can be reduced from its compounds using reducing agents like hydrogen.
Substitution: Cadmium can react with halogens to form cadmium halides, such as cadmium chloride when reacting with hydrochloric acid.
Major Products
Cadmium Oxide (CdO): Formed by the oxidation of cadmium.
Cadmium Chloride (CdCl₂): Formed by the reaction of cadmium with hydrochloric acid.
Scientific Research Applications
Cadmium and zinc have numerous scientific research applications:
Mechanism of Action
The mechanism by which cadmium and zinc exert their effects involves various molecular targets and pathways. For instance, cadmium can induce oxidative stress by generating reactive oxygen species, which can damage cellular components. Zinc, on the other hand, is involved in the regulation of metal-induced reactive oxygen species signaling pathways, which play a role in metal detoxification and tolerance .
Comparison with Similar Compounds
Cadmium and zinc are chemically similar to mercury, another Group 12 element. cadmium and zinc are less toxic than mercury and have different industrial applications. For example, while mercury is used in thermometers and fluorescent lamps, cadmium is used in batteries, and zinc is used for galvanizing iron .
Similar Compounds
Mercury (Hg): Similar in chemical properties but more toxic.
Lead (Pb): Often found in similar industrial applications but has different chemical properties.
Copper (Cu): Shares some industrial applications with zinc but has different chemical properties.
Properties
CAS No. |
647831-91-2 |
|---|---|
Molecular Formula |
CdZn7 |
Molecular Weight |
570.1 g/mol |
IUPAC Name |
cadmium;zinc |
InChI |
InChI=1S/Cd.7Zn |
InChI Key |
BNGQILQUGLGEFP-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)
![1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B12597567.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B12597572.png)
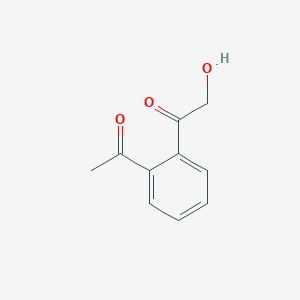
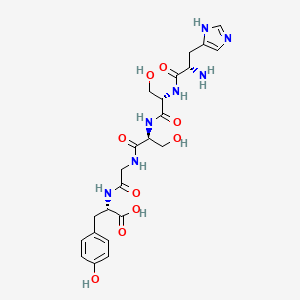
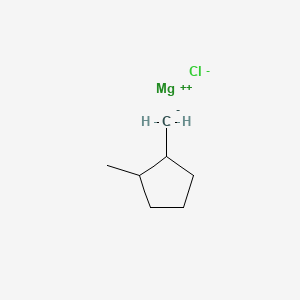
![N,N-Dimethyl-N'-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}urea](/img/structure/B12597601.png)
![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)
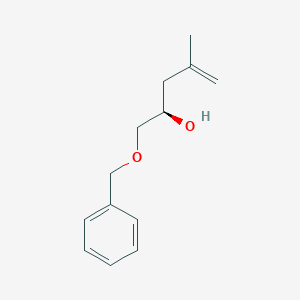

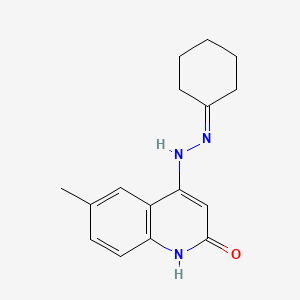
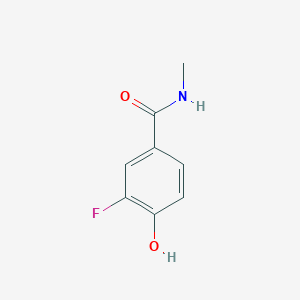
![N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide](/img/structure/B12597637.png)

